![molecular formula C8H13N B055951 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 116230-11-6](/img/structure/B55951.png)
2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene, also known as Etazene, is a synthetic opioid that belongs to the class of benzimidazole opioids. It was first synthesized in the 1950s, and its analgesic properties were discovered in the 1960s. Etazene has been used in scientific research to study the mechanisms of opioid receptors and their interactions with other drugs.
Mecanismo De Acción
2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene binds to the mu-opioid receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. This activation of the mu-opioid receptor results in the inhibition of pain signals and the induction of a sense of euphoria. 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene also activates the delta-opioid receptor and to a lesser extent, the kappa-opioid receptor.
Biochemical and Physiological Effects
2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been found to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. It also produces a sense of euphoria and relaxation, which can lead to its abuse and addiction. 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been shown to have respiratory depressant effects, which can be fatal at high doses. It can also cause nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been used in scientific research to study the mechanisms of opioid receptors and their interactions with other drugs. Its high affinity for the mu-opioid receptor makes it a valuable tool in studying the role of this receptor in pain relief and addiction. However, its potency and potential for abuse make it a dangerous substance to work with, and precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
Future research on 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene could focus on developing safer and more effective opioid medications that target the mu-opioid receptor without producing the adverse effects associated with traditional opioids. Studies could also investigate the potential use of 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene in treating addiction and withdrawal symptoms. Additionally, research could explore the role of 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene in modulating other neurotransmitter systems and its potential therapeutic applications in other areas of medicine.
Métodos De Síntesis
2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene can be synthesized through a multi-step process starting from 2-phenylacetonitrile. The first step involves the conversion of 2-phenylacetonitrile to 2-phenylacetaldehyde, which is then reacted with ethylmagnesium bromide to give 2-phenyl-1-butanol. The final step involves the reaction of 2-phenyl-1-butanol with phosgene to yield 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene.
Aplicaciones Científicas De Investigación
2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been used in scientific research to study the mechanisms of opioid receptors and their interactions with other drugs. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has also been used to study the effects of opioids on the central nervous system and to investigate the role of opioid receptors in addiction.
Propiedades
Número CAS |
116230-11-6 |
|---|---|
Nombre del producto |
2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
2-ethyl-2-azabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C8H13N/c1-2-9-6-7-3-4-8(9)5-7/h3-4,7-8H,2,5-6H2,1H3 |
Clave InChI |
STFURGWSWXPOKQ-UHFFFAOYSA-N |
SMILES |
CCN1CC2CC1C=C2 |
SMILES canónico |
CCN1CC2CC1C=C2 |
Sinónimos |
2-Azabicyclo[2.2.1]hept-5-ene,2-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



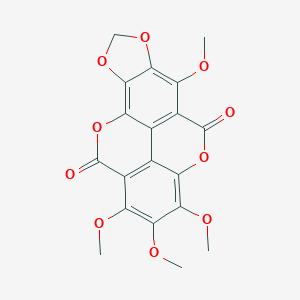
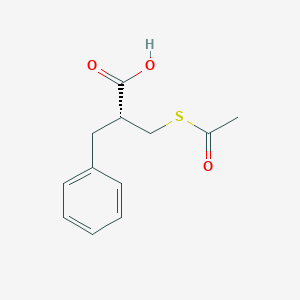

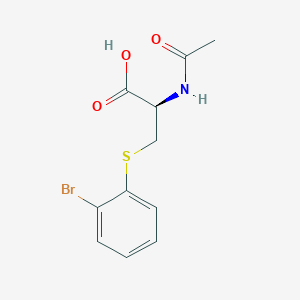
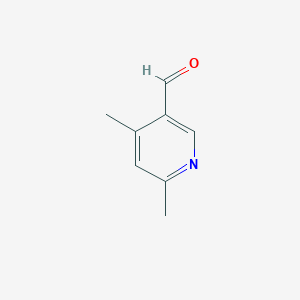
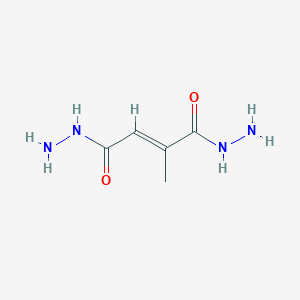
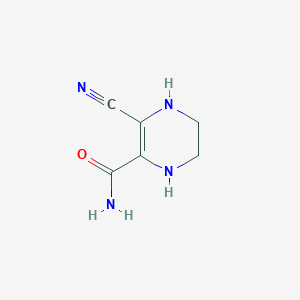

![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)

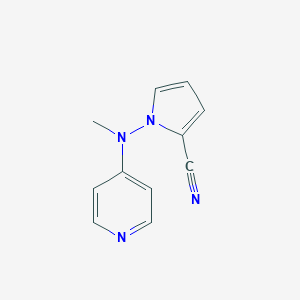

![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
